6-Iodobenzo[d]oxazol-2-amine
Description
Properties
IUPAC Name |
6-iodo-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMVDGVUPBWYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)OC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodobenzo[d]oxazol-2-amine typically involves the iodination of benzo[d]oxazol-2-amine. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds as follows:
- Dissolve benzo[d]oxazol-2-amine in an appropriate solvent such as acetic acid.
- Add iodine and the oxidizing agent to the solution.
- Stir the reaction mixture at a controlled temperature until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 6-Iodobenzo[d]oxazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzoxazoles
- Coupled products with various aryl or alkyl groups
- Oxidized or reduced derivatives of the parent compound
Scientific Research Applications
Medicinal Chemistry and Drug Development
6-Iodobenzo[d]oxazol-2-amine has been identified as a promising scaffold for the development of novel therapeutic agents. Its structural properties allow for modifications that can enhance biological activity and target specificity.
Synthesis of Derivatives
The synthesis of this compound derivatives has been explored to optimize their pharmacological properties. For instance, structure-activity relationship (SAR) studies have demonstrated that variations in the substituents on the benzoxazole framework can lead to significant changes in potency against specific biological targets. A notable example includes the modification of the hydrophobic tail and heterocyclic linkers to improve inhibitory effects on sphingosine-1-phosphate (S1P) transporters, which are implicated in multiple sclerosis and renal fibrosis treatments .
The biological activities of this compound derivatives have been extensively studied, revealing their potential as inhibitors in various signaling pathways.
Inhibition of Sphingosine-1-Phosphate Transporters
Research has shown that certain derivatives exhibit potent inhibition of S1P transporters, which play a crucial role in immune cell trafficking and inflammation. For example, compounds derived from this compound demonstrated IC50 values in the nanomolar range against S1P release, indicating strong pharmacodynamic effects in vivo .
Anticancer Properties
Some derivatives have also shown promise as anticancer agents by inhibiting specific enzymes involved in cancer cell proliferation. The benzoxazole moiety has been linked to reduced cytotoxicity while maintaining effective antiproliferative activity against various cancer cell lines, including T-Jurkat cells .
Case Studies
Several case studies highlight the applications of this compound in drug discovery:
Mechanism of Action
The mechanism of action of 6-Iodobenzo[d]oxazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The substituent at the 6-position of the benzoxazole ring significantly influences physicochemical properties. Key analogs include:
*Hypothetical data inferred from analogs.
Key Observations :
- Iodine vs.
- N-Methylation : Methylation of the amine group (e.g., N-methylbenzo[d]oxazol-2-amine) reduces cytotoxicity while retaining anthelmintic activity .
- Electron-Withdrawing Groups : Nitro substituents (e.g., 6-Nitro-1H-benzo[d]imidazol-2-amine) enhance electrophilicity, which may influence DNA intercalation or enzyme inhibition .
Anthelmintic Activity
- N-Methylbenzo[d]oxazol-2-amine : Demonstrated efficacy against Trichinella spiralis in mice, with low cytotoxicity and a proposed mechanism involving disruption of nematode metabolism .
- 6-Substituted Thiazole Analogs: Replacement of the oxazole core with thiazole (e.g., 6-Iodobenzo[d]thiazol-2-amine) abolished PqsR inhibitory activity in Pseudomonas aeruginosa, highlighting the critical role of the oxazole ring .
Anti-Inflammatory Activity
Enzyme Inhibition
- 1-Methyl-1H-benzo[d]imidazol-2-amine: Showed 15-fold enhanced activity as a PqsR inhibitor compared to non-methylated analogs, emphasizing the importance of N-alkylation .
Structure-Activity Relationships (SAR)
- Heterocycle Core : Oxazole derivatives generally exhibit higher bioactivity than thiazole or imidazole analogs in antibacterial and anthelmintic contexts .
- Substituent Position : Iodine at the 6-position (vs. 5- or 7-positions) may optimize steric interactions with target enzymes or receptors .
- Amine Group Modifications : Methylation improves pharmacokinetic properties but may reduce binding affinity in some targets .
Biological Activity
6-Iodobenzo[d]oxazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an iodine atom at the 6-position of the benzo[d]oxazole ring and an amino group at the 2-position. This unique structure contributes to its biological activity, particularly in inhibiting various cellular processes.
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits potent antimicrobial activity. For instance, it has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies revealed that it effectively inhibits the proliferation of various cancer cell lines, including cervical cancer (HeLa) cells. The compound demonstrated an IC50 value of approximately 380 nM against HeLa cells, suggesting strong antiproliferative effects . Furthermore, it induced cell cycle arrest in the G1 phase and promoted apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. It has been suggested that the compound may inhibit key enzymes involved in cellular signaling pathways related to inflammation and cancer progression. For example, it has shown efficacy in modulating sphingosine-1-phosphate (S1P) release through inhibition of Spns2, a transporter critical for lymphocyte trafficking . This modulation leads to decreased circulating lymphocytes, which can have therapeutic implications in autoimmune diseases and cancer therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzo[d]oxazole scaffold can enhance biological activity. Variations in substituents at different positions on the ring have been systematically explored to optimize potency and selectivity against specific targets .
Antimicrobial Activity
| Compound | MIC (µg/ml) |
|---|---|
| This compound | 1.6 |
| Standard Antibiotic (Ampicillin) | 20 |
Anticancer Activity
| Cell Line | IC50 (nM) |
|---|---|
| HeLa | 380 |
| SiHa | Not effective |
Case Studies
- Cervical Cancer Treatment : A study investigated the effects of this compound on HeLa cells, revealing significant inhibition of cell growth and induction of apoptosis through G1 phase arrest .
- Autoimmune Disease Model : In a murine model of autoimmune disease, administration of the compound resulted in a marked decrease in lymphocyte counts, suggesting potential applications in treating conditions like multiple sclerosis .
Q & A
Q. Divergent synthetic yields in literature: What factors contribute to variability?
- Resolution :
- Control moisture levels (use anhydrous solvents) to prevent side reactions in iodine-mediated cyclization.
- Optimize stoichiometry: Excess iodine (>1.2 eq) may lead to di-iodination, reducing mono-substituted product yields .
Methodological Tables
Table 1 : Key Spectral Data for this compound
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 7.28 (d, J=8.7 Hz, 1H), 7.85 (br.s, 2H, NH₂) | |
| HRMS (ESI-TOF) | [M+H]⁺ = 260.9532 (calc. 260.9532) | |
| IR (KBr) | 3400 (N-H), 1587 (C=N), 500 (C-I) |
Table 2 : Comparative MIC Values for Iodinated vs. Non-Iodinated Analogs
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | 50 | 25 | |
| 6-Methyl analog | 100 | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
